molecular formula C10H10O4 B2689327 Benzoic acid, 2-formyl-6-methoxy-3-methyl- CAS No. 945981-91-9

Benzoic acid, 2-formyl-6-methoxy-3-methyl-

Cat. No. B2689327
CAS RN: 945981-91-9
M. Wt: 194.186
InChI Key: UYCOQDLLWRWIMV-UHFFFAOYSA-N
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Description

“Benzoic acid, 2-formyl-” is a chemical compound with the formula C8H6O3 and a molecular weight of 150.1314 . It’s also known by other names such as Phthalaldehydic acid, o-Carboxybenzaldehyde, o-Formylbenzoic acid, 2-Carboxybenzaldehyde, 2-Formylbenzoic acid, Phthaldehydic acid, and o-Phthalaldehydic acid .


Molecular Structure Analysis

The molecular structure of a compound can be represented as a 2D Mol file or a computed 3D SD file . These files provide a visual representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, formula, and structure . Unfortunately, specific properties such as melting point, boiling point, and solubility of “Benzoic acid, 2-formyl-6-methoxy-3-methyl-” are not available in the current resources.

properties

IUPAC Name

2-formyl-6-methoxy-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6-3-4-8(14-2)9(10(12)13)7(6)5-11/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCOQDLLWRWIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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